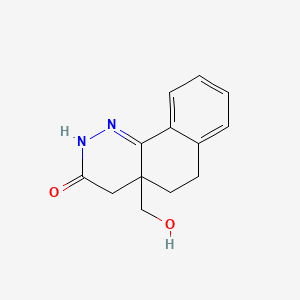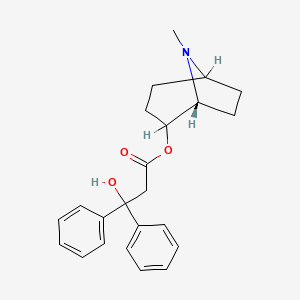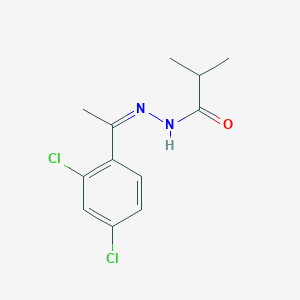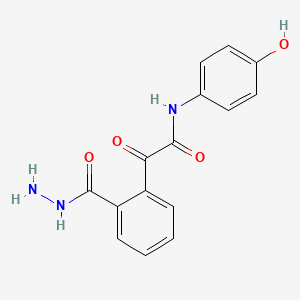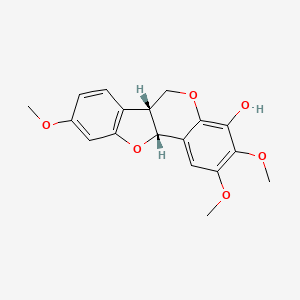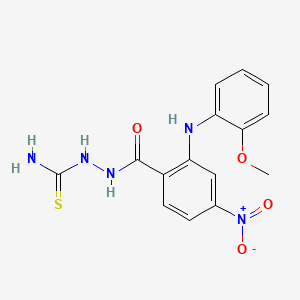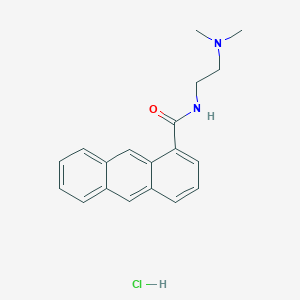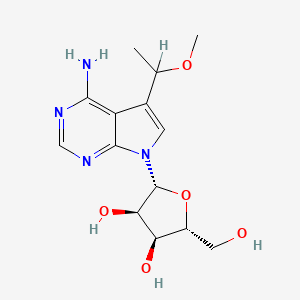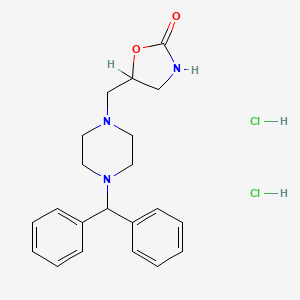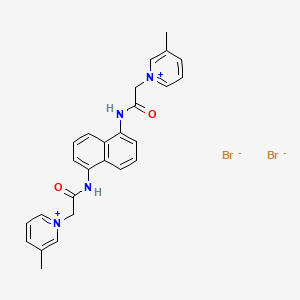
3-Picolinium, 1,1'-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two picolinium groups linked through a naphthylene core with iminocarbonylmethylene bridges, and it is typically found in the form of a dibromide salt
Méthodes De Préparation
The synthesis of 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide involves several steps. One common method includes the reaction of 3-picoline with 1,5-naphthalenedicarboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then treated with hydrobromic acid to yield the final dibromide salt. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include hydrobromic acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic molecules.
Medicine: Research has explored its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate their activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including alterations in neurotransmitter release and receptor sensitivity .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide stands out due to its unique structure and specific binding properties. Similar compounds include:
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide: This compound has a similar bis-picolinium structure but with a different core linkage.
N,N’-Dodecane-1,12-diyl-bis-3-picolinium dibromide: Another bis-picolinium compound with a different aliphatic linkage.
Propriétés
Numéro CAS |
101797-01-7 |
|---|---|
Formule moléculaire |
C26H26Br2N4O2 |
Poids moléculaire |
586.3 g/mol |
Nom IUPAC |
2-(3-methylpyridin-1-ium-1-yl)-N-[5-[[2-(3-methylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C26H24N4O2.2BrH/c1-19-7-5-13-29(15-19)17-25(31)27-23-11-3-10-22-21(23)9-4-12-24(22)28-26(32)18-30-14-6-8-20(2)16-30;;/h3-16H,17-18H2,1-2H3;2*1H |
Clé InChI |
PMJUZWXLBFBPAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C[N+](=CC=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=CC=CC(=C4)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



